molecular formula C20H14FN3O2 B12212965 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide

4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide

Cat. No.: B12212965
M. Wt: 347.3 g/mol
InChI Key: IRORQDQXFVRPJM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide ring and a methoxyphenazinyl group attached to the nitrogen atom. Benzamides are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced phenazine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to act as a serotonergic agonist, binding to serotonin receptors and mimicking the effects of serotonin. This interaction can lead to various physiological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide is unique due to its specific structural features, including the methoxyphenazinyl group and the fluorine atom at the 4-position. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide

InChI

InChI=1S/C20H14FN3O2/c1-26-17-11-10-16-18(23-15-5-3-2-4-14(15)22-16)19(17)24-20(25)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,24,25)

InChI Key

IRORQDQXFVRPJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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